4-(propane-2-sulfonyl)-1H-pyrazole
Description
Properties
CAS No. |
2742659-28-3 |
|---|---|
Molecular Formula |
C6H10N2O2S |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
The foundational step involves synthesizing the 1H-pyrazole scaffold. A classical approach employs the cyclocondensation of hydrazine derivatives with 1,3-diketones. For instance, pentane-2,4-dione reacts with hydrazine hydrate in methanol to yield 3,5-dimethyl-1H-pyrazole. While this method is efficient for substituted pyrazoles, achieving regioselectivity for unsubstituted derivatives requires precise control of stoichiometry and temperature.
Regioselective Sulfonation at the 4-Position
Post-cyclization sulfonation is critical for introducing the propane-2-sulfonyl group. Chlorosulfonic acid (ClSO₃H) in chloroform at 60°C has been demonstrated to sulfonate 3,5-dimethyl-1H-pyrazole at the 4-position, yielding 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. The methyl groups at positions 3 and 5 sterically and electronically direct sulfonation to the 4-position. For unsubstituted 1H-pyrazole, analogous conditions may require higher acid concentrations or prolonged reaction times to overcome reduced regioselectivity.
Key Reaction Parameters :
-
Solvent : Chloroform or dichloromethane (ensures homogeneity and moderates exothermicity).
-
Temperature : 60°C (optimizes reaction rate without promoting side reactions).
Halogenation-Substitution Strategies
Synthesis of 4-Halopyrazole Intermediates
Recent advances in halogenation enable the preparation of 4-iodo-1H-pyrazole derivatives. Togo et al. reported a transition metal-free iodocyclization of N-propargyl-N′-tosylhydrazines with iodine, yielding 4-iodo-1-tosylpyrazoles. This method avoids costly catalysts and achieves moderate to high yields (50–75%).
Sulfonyl Group Introduction via Cross-Coupling
4-Iodopyrazole intermediates undergo nucleophilic substitution or metal-catalyzed coupling with propane-2-sulfinate salts. For example, copper(I)-mediated Ullmann coupling with sodium propane-2-sulfinate in dimethylformamide (DMF) at 120°C replaces iodine with the sulfonyl group.
Comparative Yields :
| Method | Catalyst | Yield (%) |
|---|---|---|
| Ullmann Coupling | CuI | 65–70 |
| Palladium-Catalyzed | Pd(PPh₃)₄ | 55–60 |
Direct Sulfonation During Cyclization
Sulfonated Hydrazine Precursors
Incorporating the sulfonyl group during pyrazole formation remains underexplored. One speculative route involves propane-2-sulfonyl hydrazine reacting with 1,3-diketones. However, preliminary studies indicate preferential sulfonation at nitrogen (yielding 1-sulfonylpyrazoles) rather than the 4-carbon.
Lewis Acid-Mediated Cyclization
Sulfuric acid and iodine, used in the dehydrogenation of 2-pyrazolines, may facilitate simultaneous cyclization and sulfonation. For example, heating 2-pyrazoline derivatives with H₂SO₄ and catalytic iodine at 150°C could yield sulfonated pyrazoles, though this remains hypothetical without empirical validation.
Directed C-H Functionalization
Transition Metal Catalysis
Palladium-catalyzed C-H activation offers a promising route for regioselective sulfonation. A directing group (e.g., pyridyl or amide) at the 1-position coordinates Pd, enabling sulfonation at the 4-position. For instance, pyrazole-1-carboxamide reacts with propane-2-sulfonyl chloride in the presence of Pd(OAc)₂ and Ag₂CO₃ to afford the 4-sulfonated product.
Radical Sulfonation
Photoredox catalysis using Ru(bpy)₃²⁺ and persulfate oxidants generates sulfonyl radicals that selectively add to the 4-position. This method, while innovative, requires stringent control of light exposure and radical quenching.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Cyclization-Sulfonation : High yields (70–80%) for substituted pyrazoles but limited regioselectivity for unsubstituted analogs.
-
Halogenation-Substitution : Scalable but involves toxic halogenated intermediates.
-
C-H Functionalization : Atom-economical but requires specialized catalysts and elevated costs.
Chemical Reactions Analysis
Types of Reactions
4-(propane-2-sulfonyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Addition Reactions: The pyrazole ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide or sulfonate derivatives, while oxidation reactions can produce sulfone compounds.
Scientific Research Applications
4-(propane-2-sulfonyl)-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 4-(propane-2-sulfonyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison
Pyrazole derivatives vary significantly based on substituent type and position. Key structural analogs include:
Key Observations :
Physicochemical Properties
Q & A
Basic: What are the standard synthetic routes for preparing 4-(propane-2-sulfonyl)-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves a multi-step process:
Core Pyrazole Formation : Condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under reflux conditions.
Sulfonylation : Introduction of the propane-2-sulfonyl group via nucleophilic substitution or coupling reactions. For example, reacting the pyrazole intermediate with propane-2-sulfonyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .
Optimization :
- Yield : Use excess sulfonylating agent (1.2–1.5 equivalents) and monitor reaction progress via TLC .
- Purity : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 215.1) and fragmentation patterns .
- FT-IR : Sulfonyl S=O stretches appear as strong bands at 1150–1350 cm⁻¹ .
Advanced: How can regioselectivity challenges in the sulfonylation of pyrazole derivatives be addressed?
Methodological Answer:
Regioselectivity is influenced by:
- Directing Groups : Electron-donating substituents (e.g., methoxy) on the pyrazole ring direct sulfonylation to the para position .
- Catalysis : Use Lewis acids (e.g., AlCl₃) to stabilize transition states and favor specific sites .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance sulfonyl group mobility, improving selectivity .
- Validation : Confirm regiochemistry via NOESY NMR or X-ray crystallography .
Advanced: What strategies resolve contradictions in biological activity data of sulfonylated pyrazoles across different assays?
Methodological Answer:
Contradictions arise from assay variability. Mitigate via:
- Standardized Conditions : Control pH (7.4 buffer), temperature (37°C), and solvent (DMSO < 1% v/v) to minimize artifacts .
- Orthogonal Assays : Combine enzymatic inhibition (e.g., COX-2) with cell-based viability assays (MTT) to cross-validate activity .
- SAR Analysis : Systematically vary substituents (e.g., sulfonyl vs. nitro groups) to isolate structure-activity relationships .
Advanced: How is X-ray crystallography applied to determine the tautomeric forms of this compound?
Methodological Answer:
- Crystallization : Grow single crystals via slow evaporation (e.g., ethanol/chloroform) .
- Data Collection : Use synchrotron radiation or Mo-Kα sources for high-resolution diffraction data .
- Refinement : Apply SHELXL for structure solution and ORTEP-3 for visualizing tautomers (e.g., 1H vs. 2H-pyrazole forms) .
- Validation : Compare bond lengths (C-N: ~1.34 Å) and angles to distinguish tautomeric states .
Advanced: What computational methods predict the reactivity of sulfonylated pyrazoles in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to calculate frontier orbitals (HOMO/LUMO) and predict nucleophilic attack sites .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water/DMSO) on reaction barriers .
- Docking Studies : Map electrostatic potentials to identify reactive pockets (e.g., sulfonyl group’s electrophilic sulfur) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
